

Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Allyl diethylphosphonoacetate	
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An in-depth exploration of the structure, properties, synthesis, and applications of **Allyl Diethylphosphonoacetate**, a versatile reagent in modern organic synthesis and drug discovery.

Introduction

Allyl diethylphosphonoacetate is an organophosphorus compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive phosphonate moiety and an allyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutic agents.

Structure and Properties

Allyl diethylphosphonoacetate is the allyl ester of diethylphosphonoacetic acid. The central methylene group is activated by both the phosphonate and the ester functionalities, making its protons acidic and readily removable by a base. This property is central to its utility in carboncarbon bond-forming reactions.



Table 1: Physical and Chemical Properties of Allyl Diethylphosphonoacetate

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₇ O ₅ P	[1]
Molecular Weight	236.20 g/mol	[1]
CAS Number	113187-28-3	[1]
Appearance	Colorless liquid	[1]
Density	1.12 g/cm ³	[1]
Boiling Point	157 °C	[1]
Refractive Index	~1.445	
Solubility	Soluble in water and many organic solvents.	[1]

Spectroscopic Data

The structural features of **allyl diethylphosphonoacetate** can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analysis of its structure and data from closely related compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for Allyl Diethylphosphonoacetate (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~5.90	m	1H	-CH=CH2	
~5.30	m	2H	-CH=CH2	
~4.60	d	2H	-O-CH2-CH=	
~4.15	q	4H	-P(O)(O- CH2CH3)2	~7.1
~2.95	d	2H	-P(O)-CH ₂ -C(O)-	~22.0 (² JP-H)
~1.30	t	6H	-P(O)(O- CH2CH3)2	~7.1

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Allyl Diethylphosphonoacetate** (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~166 (d, JP-C ≈ 6 Hz)	C=O
~132	-CH=CH ₂
~118	-CH=CH ₂
~65	-O-CH ₂ -CH=
~62 (d, JP-C ≈ 6 Hz)	-P(O)(O-CH ₂) ₂
~34 (d, JP-C ≈ 135 Hz)	-P(O)-CH ₂ -
~16 (d, JP-C ≈ 6 Hz)	-P(O)(O-CH ₂ CH ₃) ₂

Table 4: Predicted ³¹P NMR Spectroscopic Data for **Allyl Diethylphosphonoacetate** (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Reference
~20-22	Singlet (proton decoupled)	H₃PO₄ (external standard)

Table 5: Predicted FT-IR Spectroscopic Data for Allyl Diethylphosphonoacetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2980, 2930	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1250	Strong	P=O stretch
~1025	Strong	P-O-C stretch

Table 6: Predicted Mass Spectrometry Data for Allyl Diethylphosphonoacetate

m/z	Interpretation
236	[M] ⁺ (Molecular ion)
195	[M - C₃H₅] ⁺ (Loss of allyl group)
167	[M - C₃H₅O₂] ⁺ (Loss of allyl acetate fragment)
137	[P(O)(OEt) ₂] ⁺

Synthesis and Experimental Protocols

Allyl diethylphosphonoacetate is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Synthesis of Allyl Diethylphosphonoacetate via Michaelis-Arbuzov Reaction



This protocol is based on the well-established Michaelis-Arbuzov reaction for the synthesis of phosphonates.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Alkyl Halide: Slowly add allyl chloroacetate (1.05 eq) to the triethyl phosphite at room temperature with vigorous stirring.
- Reaction: Heat the reaction mixture to 120-140 °C. The reaction progress can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically complete within 3-4 hours.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Purification: The crude product is purified by vacuum distillation to yield pure allyl diethylphosphonoacetate.



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Synthesis of **Allyl Diethylphosphonoacetate**.

Chemical Reactions and Applications

The most prominent application of **allyl diethylphosphonoacetate** is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a powerful method for the stereoselective synthesis of alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction

Foundational & Exploratory



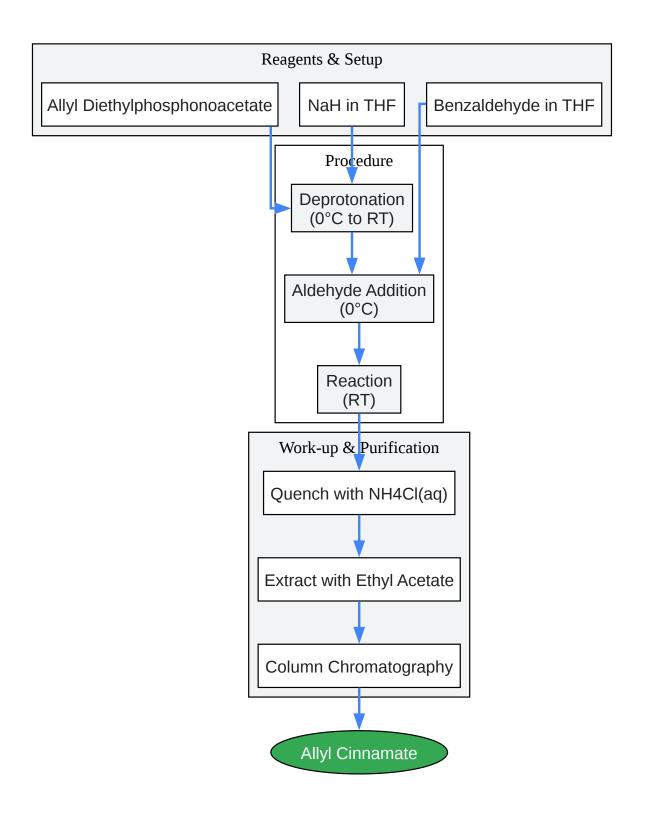


The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to form an alkene. This reaction generally favors the formation of the (E)-alkene.

Experimental Protocol: Synthesis of Allyl Cinnamate via HWE Reaction

- Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Addition of Phosphonate: Slowly add a solution of **allyl diethylphosphonoacetate** (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
- Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.





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Horner-Wadsworth-Emmons Reaction Workflow.



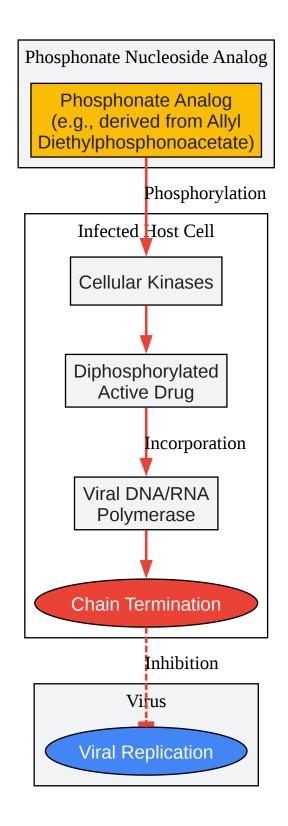
Applications in Drug Development

The phosphonate moiety is a well-established pharmacophore in medicinal chemistry, often serving as a stable mimic of a phosphate group. **Allyl diethylphosphonoacetate** is a key intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.

Antiviral Agents

Phosphonate-containing nucleoside analogs are an important class of antiviral drugs.[2] They act as chain terminators in viral DNA or RNA synthesis. The phosphonate group, being resistant to enzymatic cleavage, provides enhanced metabolic stability compared to natural phosphate esters.





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General Mechanism of Action for Phosphonate Antivirals.



Anticancer Agents

Allyl diethylphosphonoacetate has been utilized in the synthesis of natural product analogs with potent anticancer activity. For instance, it is a key reagent in some synthetic routes towards salicylihalamides, which are potent inhibitors of vacuolar-type (V)-ATPases, enzymes that are crucial for cancer cell survival and proliferation.

Conclusion

Allyl diethylphosphonoacetate is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective formation of alkenes. Furthermore, its role as a precursor to phosphonate-containing bioactive molecules underscores its importance in drug discovery and development, particularly in the search for new antiviral and anticancer therapies. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the research laboratory.

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